N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3S/c1-34-18-8-6-16(7-9-18)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)35-15-22(32)27-14-17-4-2-3-5-19(17)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCLLHPKPDZJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety, which is known to interact with a variety of enzymes and receptors in the biological system. .
Mode of Action
Thetriazole moiety in the compound is known to readily bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biological Activity
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 495.0 g/mol. Its structure features multiple functional groups, including a triazole moiety and a pyridazine ring, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN6O2S |
| Molecular Weight | 495.0 g/mol |
| CAS Number | 872995-13-6 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in modulating immune responses.
Anticancer Activity
Research has indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that the compound interacts with key proteins involved in cancer pathways, suggesting its potential as a targeted therapy for tumors resistant to conventional treatments .
The proposed mechanism of action includes:
- Inhibition of Tumor Growth : The compound may inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis.
- Modulation of Immune Response : It has been suggested that the compound activates the STING (Stimulator of Interferon Genes) pathway, enhancing the innate immune response against tumors .
- Targeting Specific Kinases : The presence of the triazole moiety allows for interaction with various kinases involved in tumorigenesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the chemical structure can significantly affect the biological activity of the compound:
- Substituents on the Benzamide Moiety : The presence of electron-donating groups (e.g., methoxy groups) enhances cytotoxicity against cancer cells.
- Triazole Ring Influence : Variations in the triazole structure can alter binding affinity to target proteins, impacting efficacy .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro tests on various cancer cell lines showed that this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Immune Activation Studies : Experimental models demonstrated enhanced activation of dendritic cells and T-cell responses when treated with this compound, indicating its potential as an immunotherapeutic agent .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Triazolopyridazine Core Derivatives
The triazolopyridazine scaffold is a critical structural element. Analogues with substitutions at positions 3, 6, and 8 of the core exhibit varied biological profiles:
Thioether-Containing Analogues
Thioether linkages are pivotal for stability and bioactivity. Comparable compounds include:
Key Insight: The target compound’s 2-chlorobenzylaminoacetamide-thioether group combines lipophilic and electron-withdrawing effects, contrasting with sulfonamide- or piperazine-linked thioethers in other derivatives .
2-Chlorobenzyl-Substituted Derivatives
The 2-chlorobenzyl group is a hallmark of the target compound. Notable analogues include:
Key Insight : The 2-chlorobenzyl motif in the target compound aligns with derivatives showing enhanced cellular penetration and target affinity , as seen in isatin-thiosemicarbazones .
Methoxybenzamide Derivatives
The 4-methoxybenzamide group modulates solubility and target interactions:
Key Insight : The 4-methoxy group in the target compound balances hydrophilicity and aromatic interactions, a strategy shared with fluorinated or methylated benzamide derivatives .
Preparation Methods
Thioether Formation
The nucleophilic aromatic substitution at position 6 is favored by the electron-deficient triazolopyridazine ring, which activates the chloro group toward thiolate attack. Steric hindrance from the adjacent triazole ring necessitates prolonged reaction times.
Acylation Efficiency
The ethylamine spacer’s primary amine exhibits high nucleophilicity, ensuring quantitative acylation with 4-methoxybenzoyl chloride. Competing side reactions (e.g., over-acylation) are suppressed by maintaining stoichiometric control.
Challenges and Mitigation Strategies
- Thiol Oxidation : Conducting thioether formation under inert atmosphere prevents disulfide byproduct formation.
- Amide Reduction : LAH’s exothermic reduction requires careful temperature control to avoid decomposition.
- Regioselectivity : The triazolopyridazine’s electronic profile directs substitution exclusively to position 6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
